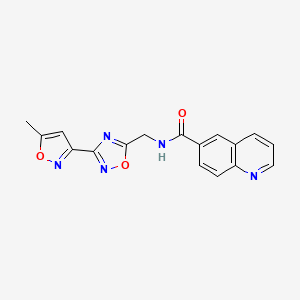

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c1-10-7-14(21-24-10)16-20-15(25-22-16)9-19-17(23)12-4-5-13-11(8-12)3-2-6-18-13/h2-8H,9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYYLYLRWTYBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide is a complex organic compound that incorporates several pharmacologically active moieties. This article explores its biological activities, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a quinoline core linked to an oxadiazole and isoxazole moiety. Its molecular formula is , with a molecular weight of approximately 298.302 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing isoxazole and oxadiazole rings exhibit various biological activities, including:

- Anticancer properties : Many derivatives have shown promise in inhibiting tumor growth.

- Anti-inflammatory effects : Some compounds have demonstrated the ability to modulate inflammatory pathways.

- Antimicrobial activity : Certain derivatives have been evaluated for their effectiveness against bacterial and fungal strains.

The biological activity of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide is hypothesized to involve:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors that regulate cellular signaling.

- Cell Cycle Interference : Inducing cell cycle arrest in cancer cells, particularly in the G0/G1 phase.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cell lines:

| Cell Line | Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| MRC-5 | Non-tumor (human fibroblasts) | >50 | Minimal effect observed |

| HeLa | Cervical carcinoma | 12.5 | Significant growth inhibition |

| HL-60 | Acute promyelocytic leukemia | 8.0 | Induces apoptosis |

| CaCo-2 | Colon adenocarcinoma | 15.0 | Cell cycle arrest observed |

These results indicate that the compound exhibits selective cytotoxicity toward cancer cells while sparing non-tumor cells, highlighting its potential as a targeted anticancer agent.

Anti-inflammatory Effects

A study investigating the anti-inflammatory properties found that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism involving modulation of inflammatory pathways, potentially through inhibition of NF-kB signaling.

Pharmacokinetic Properties

The presence of an amide functional group in the compound enhances its solubility and bioavailability, which are critical for therapeutic efficacy. Preliminary pharmacokinetic studies indicate favorable absorption characteristics, although further investigations are necessary to fully elucidate its pharmacological profile.

Conclusion and Future Directions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide emerges as a promising candidate in drug discovery due to its multifaceted biological activities. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in its biological effects.

- In Vivo Evaluations : Assessing efficacy and safety in animal models to support clinical development.

- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific cancer types.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide?

Answer:

The synthesis can involve multi-step strategies, including:

- Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent) to form the 1,2,4-oxadiazole ring .

- Isoxazole Integration : Copper-catalyzed cycloaddition or Huisgen reaction to incorporate the 5-methylisoxazole moiety, ensuring regioselectivity via temperature control (80–100°C) .

- Quinoline Coupling : Amide bond formation between the quinoline-6-carboxylic acid and the oxadiazole-methyl intermediate using EDCI/HOBt in anhydrous DMF .

Critical Conditions : Maintain inert atmosphere (N₂/Ar) during coupling steps, and monitor reaction progress via TLC or HPLC .

Basic: How should researchers characterize the compound’s structural integrity?

Answer:

Employ a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify methylene bridge connectivity (δ ~4.5–5.0 ppm for CH₂) and aromatic protons of quinoline/isoxazole .

- IR Spectroscopy : Confirm C=O stretches (~1650–1680 cm⁻¹) for amide and oxadiazole groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced: How can reaction yields be optimized for the oxadiazole-methyl intermediate?

Answer:

Key optimization strategies include:

- Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura coupling if aryl halides are involved .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .

- Temperature Gradients : Perform stepwise heating (e.g., 60°C for cyclization, 100°C for coupling) to minimize side reactions .

- Workup Protocols : Purify via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced: What in vitro assays are suitable for evaluating antiproliferative activity, and how should data discrepancies be addressed?

Answer:

- MTT/SRB Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Use triplicate wells and normalize to untreated cells .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanistic pathways .

- Addressing Discrepancies :

- Replicate experiments across independent labs to rule out technical variability.

- Validate cytotoxicity via dual assays (e.g., MTT + trypan blue exclusion) .

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for statistical rigor .

Advanced: How can molecular docking predict interactions with kinases like GSK-3β?

Answer:

- Protein Preparation : Retrieve GSK-3β structure (PDB: 1PYX) and optimize via molecular dynamics (AMBER/CHARMM) .

- Ligand Parameterization : Assign charges to the compound using Gaussian09 (B3LYP/6-31G*) .

- Docking Workflow : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate poses via RMSD clustering (<2.0 Å) .

- Key Interactions : Prioritize hydrogen bonds with Lys85/Asp200 and π-π stacking with Phe67 .

Advanced: What strategies resolve purification challenges due to structural complexity?

Answer:

- Mixed Solvent Systems : Recrystallize from ethanol/DMF (9:1) to improve crystal lattice formation .

- Preparative HPLC : Employ gradient elution (ACN/water + 0.1% TFA) on a C18 column for high-purity isolation .

- Chelation Removal : Add EDTA (1 mM) during aqueous workups to eliminate metal impurities from coupling steps .

Basic: What are the compound’s key structural motifs and their pharmacological implications?

Answer:

- Quinoline Core : Enhances DNA intercalation potential and kinase inhibition .

- 1,2,4-Oxadiazole : Improves metabolic stability and bioavailability via π-stacking with enzymes .

- 5-Methylisoxazole : Modulates solubility and target selectivity (e.g., COX-2 inhibition) .

Advanced: How can computational modeling guide SAR studies?

Answer:

- QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl vs. cyclopropyl) with IC₅₀ values .

- ADMET Prediction : Employ SwissADME to optimize logP (target ~2.5) and reduce CYP3A4 inhibition .

- Free Energy Calculations : Perform MM-PBSA to rank binding affinities for lead optimization .

Basic: What safety precautions are essential during synthesis?

Answer:

- Toxic Intermediates : Handle TosMIC (methyl isocyanide) in a fume hood due to volatility .

- Pyrophoric Reagents : Quench EDCI/HOBt with aqueous NaHCO₃ before disposal .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization post-treatment via Western blot .

- Knockdown/Rescue Experiments : Use siRNA against GSK-3β to confirm phenotype reversal .

- Fluorescence Polarization : Track competitive displacement of fluorescent probes (e.g., FITC-ATP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.